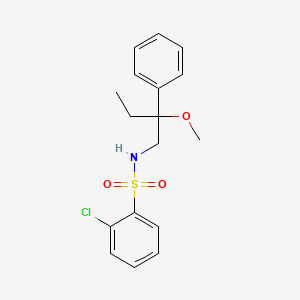

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S/c1-3-17(22-2,14-9-5-4-6-10-14)13-19-23(20,21)16-12-8-7-11-15(16)18/h4-12,19H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHYAMPSSVDLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-methoxy-2-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide may involve the use of large-scale reactors and automated systems to control the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the use of solvents and reagents that are more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Major Products Formed

Nucleophilic substitution: Products such as N-(2-methoxy-2-phenylbutyl)benzenesulfonamide derivatives.

Oxidation: Products such as 2-methoxy-2-phenylbutylbenzenesulfonic acid.

Reduction: Products such as 2-amino-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide.

Scientific Research Applications

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer and antimicrobial agents.

Biological Studies: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX inhibition, which is relevant in cancer research.

Chemical Biology: It is used in the design and synthesis of chemical probes to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibition of carbonic anhydrase IX involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to a decrease in tumor cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide

- N-chlorobenzenesulfonamide

- 2-chloromethyl-2-phenylpropane

Uniqueness

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and phenylbutyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins. Additionally, the presence of the chloro group allows for further chemical modifications through nucleophilic substitution reactions.

Biological Activity

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. Understanding its biological activity involves analyzing its mechanisms of action, pharmacokinetics, and effects on various biological systems.

The compound features a 1,2,3-triazole moiety, which is known for its ability to bind with high affinity to multiple receptors. This binding capability is crucial for its biological effects, including:

- Enzyme Inhibition : The triazole group interacts with enzyme active sites, influencing their activity.

- Cell Signaling Modulation : It affects pathways such as MAPK/ERK, which are integral to cell proliferation and survival.

Biological Activities

Research indicates that 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide exhibits a range of biological activities:

- Anticancer Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, compounds with structural similarities demonstrated IC50 values indicating effective inhibition of cancer cell growth .

- Antiviral and Antimicrobial Properties : The compound may also possess antiviral and antimicrobial activities, as suggested by the behavior of related sulfonamide derivatives.

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.

Pharmacokinetics

The pharmacokinetic profile of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is characterized by:

- Absorption and Distribution : The presence of the piperazine ring enhances the compound's solubility and bioavailability.

- Metabolism : It is likely metabolized through typical pathways involving cytochrome P450 enzymes, which are known to interact with similar triazole-containing compounds .

- Excretion : Understanding the excretion pathways remains crucial for assessing the compound's safety and efficacy in clinical settings.

Case Studies

Several studies have evaluated the biological activity of compounds related to 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide:

- Antiproliferative Studies :

-

Enzyme Inhibition Studies :

- Research indicates that triazole derivatives can inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition could lead to reduced inflammation in various models .

-

Comparative Analysis :

- Comparative studies with other benzene sulfonamides have highlighted differences in binding affinities and biological activities, emphasizing the unique properties of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and sulfonamide coupling. Key steps include:

- Step 1: Preparation of the 2-methoxy-2-phenylbutylamine intermediate via reductive amination or Grignard addition, requiring anhydrous conditions and catalysts like palladium on carbon .

- Step 2: Sulfonylation of the amine intermediate using 2-chlorobenzenesulfonyl chloride in solvents such as dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts .

- Optimization: Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 amine:sulfonyl chloride) are critical for yields >70% .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and substituent effects. For example, the methoxy group at δ 3.2–3.5 ppm and aromatic protons at δ 7.1–7.8 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 378.08) and fragmentation patterns .

- X-ray Crystallography: SHELX software (via Olex2) refines crystal structures, resolving bond angles and torsional strain in the sulfonamide moiety .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer:

- Antimicrobial Assays: Microdilution methods (MIC ≤ 8 µg/mL against S. aureus) suggest activity linked to the sulfonamide group’s interference with folate biosynthesis .

- Enzyme Inhibition: Carbonic anhydrase IX (CA IX) inhibition (IC ~15 nM) is tested via stopped-flow CO hydration assays, with structural optimization targeting the hydrophobic phenylbutyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and optimize synthesis pathways?

Methodological Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) with exact-exchange terms model reaction barriers for sulfonamide formation, achieving <3 kcal/mol error vs. experimental data .

- Transition-State Analysis: IRC calculations identify rate-limiting steps (e.g., nucleophilic attack during amine sulfonylation) .

- Solvent Effects: PCM models simulate solvent polarity’s impact on activation energy, guiding solvent selection (e.g., DMF reduces ΔG by 5 kcal/mol vs. THF) .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- SAR Studies: Systematic variation of substituents (e.g., replacing methoxy with ethoxy) and correlation with bioactivity (e.g., logP vs. IC) reveal steric and electronic drivers .

- Crystallographic Validation: Overlaying ligand-enzyme structures (e.g., CA IX) identifies clashes caused by bulky phenylbutyl groups, explaining reduced potency in analogs .

- Statistical Modeling: Multivariate regression (PLS or QSAR) quantifies contributions of lipophilicity, H-bond donors, and π-stacking interactions to activity discrepancies .

Q. What strategies enable structural optimization using X-ray crystallography and computational docking?

Methodological Answer:

- Crystallographic Refinement: SHELXL refines disorder in the methoxyphenyl group, with R < 0.05 for high-resolution (<1.0 Å) datasets .

- Docking Workflows: AutoDock Vina or Glide docks the compound into CA IX (PDB: 3IAI), scoring poses based on sulfonamide-Zn coordination and hydrophobic contacts .

- Free Energy Perturbation (FEP): Alchemical simulations predict ΔΔG for substituent modifications (e.g., chloro vs. fluoro), prioritizing synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.